molecular formula C13H8F3NO2 B3043670 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde CAS No. 898405-31-7

6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde

Cat. No.: B3043670
CAS No.: 898405-31-7
M. Wt: 267.2 g/mol
InChI Key: IEUIBTZYILTLDW-UHFFFAOYSA-N
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Description

6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde is an organic compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.21 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H8F3NO2/c14-13(15,16)19-12-4-2-1-3-10(12)11-6-5-9(8-18)7-17-11/h1-8H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . The compound should be stored at 4°C .

Scientific Research Applications

Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines

Researchers have developed straightforward synthesis methods for 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using microwave-assisted treatment. This method utilizes 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with terminal alkynes under Sonogashira-type cross-coupling conditions. The process highlights the compound's role in synthesizing pyrazolo[4,3-c]pyridines with potential applications in various fields (Palka et al., 2014).

Heterocyclization to 1,2,4-Triazines

The effect of substituents in pyridine-2-carbaldehydes on their heterocyclization to 1,2,4-triazines has been studied, leading to the formation of substituted 3-(pyridin-2-yl)-1,2,4-triazines. This research outlines a novel pathway for synthesizing triazine derivatives, indicating the compound's utility in creating heterocyclic compounds with potential biological activities (Krinochkin et al., 2017).

Development of Fluorescent Dyes

The synthesis and investigation of highly fluorescent dyes containing the pyrazolylpyrene chromophore have been reported, showcasing the compound's application in developing new materials for sensing and optical devices. This research highlights the compound's potential in creating fluorescent materials with specific properties (Wrona-Piotrowicz et al., 2022).

Benzoxazine Synthesis for Epoxy Resins

A pyridinyl-containing benzoxazine has been synthesized from 4-phenyl-2,6-bis(4-aminophenyl)pyridine, showcasing the compound's role in creating materials with good thermal properties and potential applications in the polymer industry (Lin et al., 2014).

Properties

IUPAC Name

6-[2-(trifluoromethoxy)phenyl]pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)19-12-4-2-1-3-10(12)11-6-5-9(8-18)7-17-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUIBTZYILTLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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